

An In-depth Technical Guide to the Applications of DADPS Biotin Azide

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Compound of Interest

Compound Name: DADPS Biotin Azide

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Introduction

DADPS (dialkoxydiphenylsilane) Biotin Azide is a versatile chemical probe that has become an invaluable tool in modern life sciences research, particularly in the fields of proteomics, cell biology, and drug discovery. Its unique structure, featuring a biotin moiety for affinity purification, an azide group for bioorthogonal "click" chemistry, and a chemically cleavable DADPS linker, offers significant advantages over traditional biotinylation reagents. The key feature of the DADPS linker is its susceptibility to cleavage under mild acidic conditions, such as dilute formic acid, allowing for the efficient and gentle release of captured biomolecules.[1][2] This attribute is particularly beneficial in proteomics studies, as it minimizes the co-elution of contaminating proteins often associated with harsh elution methods required to disrupt the strong streptavidin-biotin interaction.[1][2] This guide provides a comprehensive overview of the applications of **DADPS Biotin Azide**, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its integration into various research pipelines.

Core Applications of DADPS Biotin Azide

The unique properties of **DADPS Biotin Azide** lend themselves to a variety of applications, including:

- Proteomics: For the enrichment and identification of specific protein populations, such as newly synthesized proteins or post-translationally modified proteins.[3][4]
- Cell Imaging: For the fluorescent labeling of cellular components to visualize their localization and dynamics.[4]
- Drug Delivery Systems: As a linker in the development of targeted drug delivery vehicles, such as antibody-drug conjugates (ADCs).[4]
- PROTACs: In the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[5]

Proteomics: A Powerful Tool for Affinity Purification

The most well-documented application of **DADPS Biotin Azide** is in the field of proteomics for the affinity-based enrichment of target proteins. The workflow typically involves the metabolic or chemical incorporation of an alkyne-bearing reporter into proteins of interest, followed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with **DADPS Biotin Azide**. The biotinylated proteins can then be captured on streptavidin-coated beads and subsequently released for mass spectrometry analysis by cleaving the DADPS linker with formic acid.

Quantitative Data in Proteomics

A key advantage of the DADPS linker is its superior performance in quantitative proteomics studies compared to other cleavable linkers. A comparative study of the DADPS linker and the azobenzene (AZO) linker for profiling the cellular cysteinome demonstrated that the DADPS linker enabled the identification of a significantly higher number of unique cysteine residues.[6][7] In one study, the application of the DADPS linker resulted in the detection and quantification of over 10,000 unique cysteine residues, a nearly 3-fold increase over previous studies using other cleavable biotin linkers.[3][6][7][8]

Linker Type	Number of Unique Cysteine Residues Identified	Fold Increase	Reference
DADPS	>10,000	~3x	[3][6][7][8]
Previous Cleavable Linkers	Not specified	-	[3][6][7][8]

Experimental Protocol: Protein Enrichment from Cell Lysate

The following protocol is adapted from the "Click-&-Go® DADPS Protein Enrichment Kit" and provides a detailed methodology for the biotinylation and enrichment of alkyne-modified proteins from a cell lysate.[9][10]

1. Preparation of Cell Lysate:

- Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., 1% SDS in 50 mM Tris-HCl, pH 8.0).[9]
- Clarify the lysate by centrifugation.

2. Click Chemistry Reaction:

- To 1 mL of cell lysate, add the following reagents in order:
 - 10 µL of **DADPS Biotin Azide** DMSO solution (final concentration ~40 µM, can be optimized between 2-80 µM).[9]
 - 10 µL of Copper (II) Sulfate solution.[9]
 - 10 µL of Reducing Agent (e.g., sodium ascorbate).[9]
- Incubate the reaction for 90 minutes at room temperature with rotation.[9]

3. Protein Precipitation:

- Precipitate the proteins by adding methanol and chloroform.
- Collect the protein pellet by centrifugation.
- Wash the pellet with methanol and air-dry.

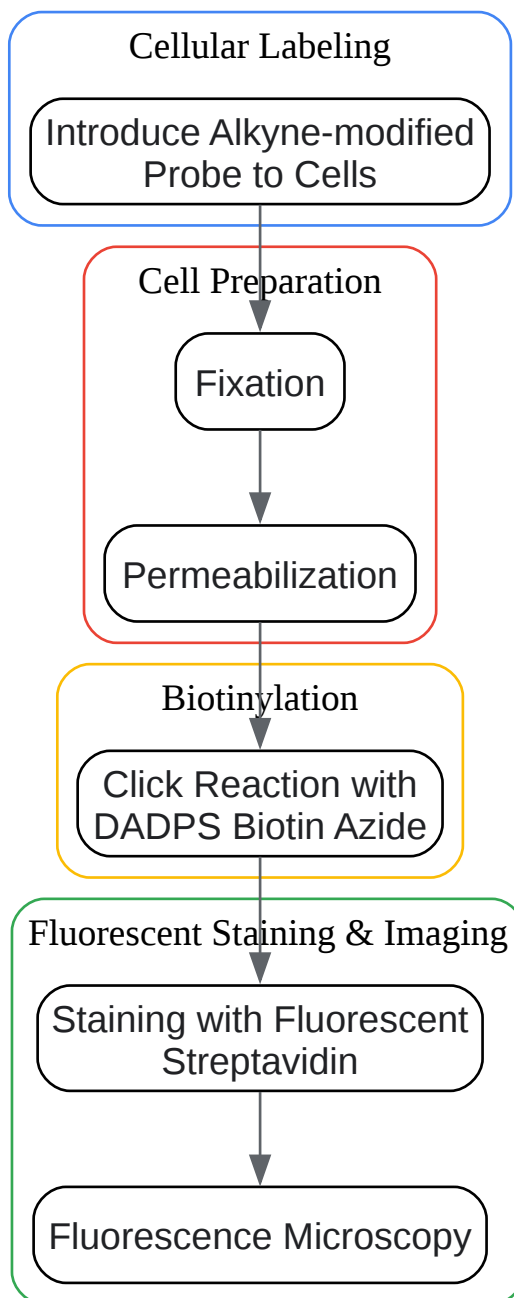
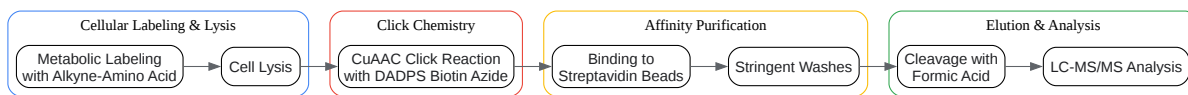
4. Affinity Purification:

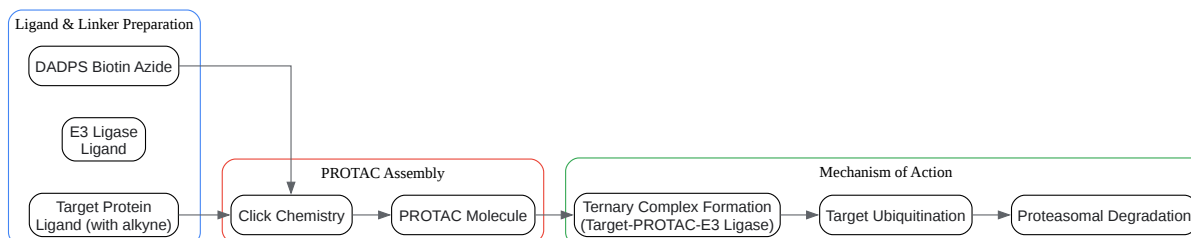
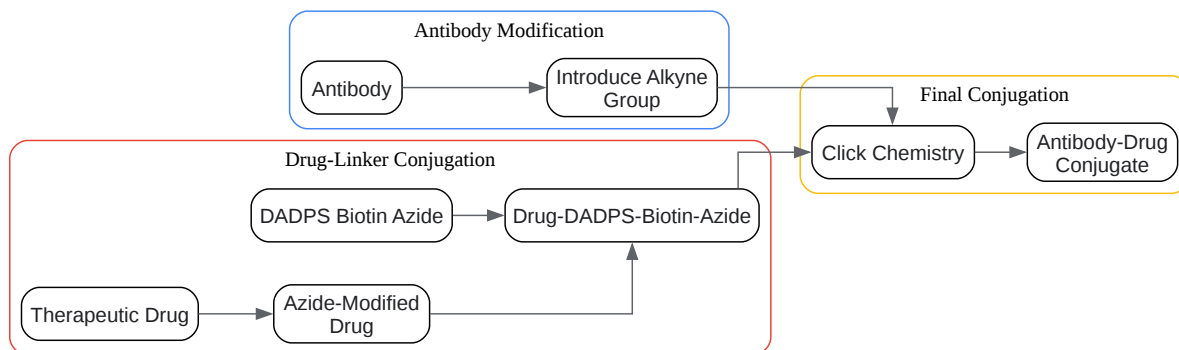
- Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., 1% SDS in PBS).
- Add streptavidin-coated agarose beads and incubate for 2 hours at room temperature with rotation.
- Wash the beads extensively to remove non-specifically bound proteins. A typical washing series includes washes with the resuspension buffer, a high-stringency buffer (e.g., 1% SDS in 8 M urea), and PBS.

5. Elution of Captured Proteins:

- Resuspend the beads in 5% or 10% aqueous formic acid.[\[1\]](#)[\[2\]](#)
- Incubate for 30 minutes at room temperature.[\[1\]](#)[\[2\]](#)
- Collect the eluate containing the released proteins.
- The eluted proteins can then be prepared for downstream analysis, such as mass spectrometry.

Proteomics Workflow Diagram





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